

Cefteram's Efficacy Against Enteropathogenic Bacteria: A Technical Overview

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Compound of Interest

Compound Name: Cefteram

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Abstract

Cefteram, a third-generation oral cephalosporin, demonstrates significant in vitro activity against a broad spectrum of enteropathogenic bacteria, which are a major cause of diarrheal diseases worldwide. This technical guide synthesizes the available data on **Cefteram's** efficacy, detailing its mechanism of action, summarizing its activity through quantitative data, and providing an overview of the experimental protocols used for its evaluation. The information presented herein is intended to support further research and development of this important antimicrobial agent.

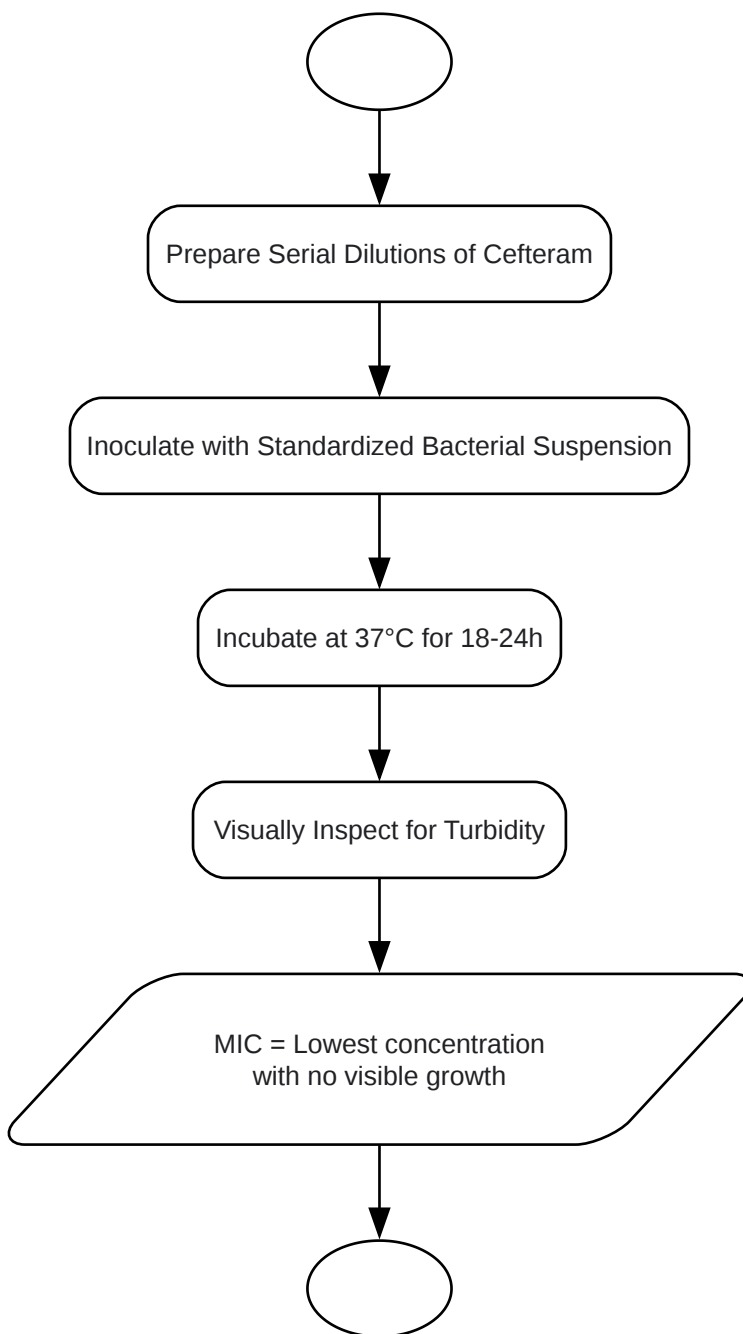
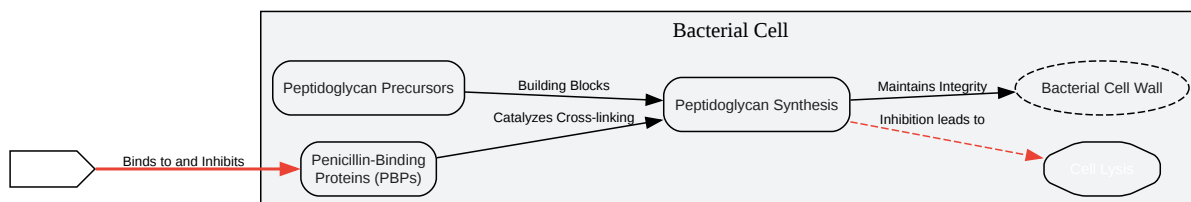
Introduction

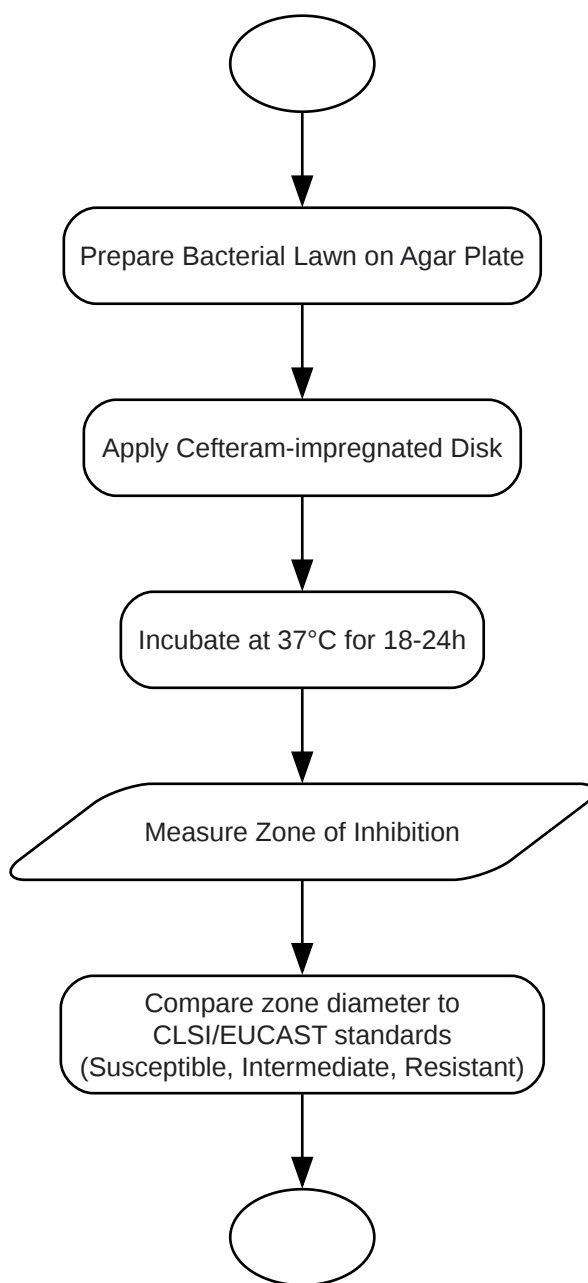
Enteropathogenic bacteria, including various diarrheagenic strains of *Escherichia coli*, *Salmonella*, *Shigella*, and *Campylobacter*, pose a significant global health challenge. The increasing prevalence of antimicrobial resistance necessitates the continued evaluation of existing antibiotics and the development of new therapeutic strategies. **Cefteram**, the active form of the prodrug **cefteram** pivoxil, is a β -lactam antibiotic that has been utilized for the treatment of various bacterial infections. This document provides an in-depth analysis of its specific activity against key enteropathogens.

Mechanism of Action

Cefteram, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[1][2]} The primary target of **Cefteram** is a group of enzymes known as penicillin-binding proteins (PBPs).^{[1][2]} These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.

The binding of **Cefteram** to PBPs inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.^{[1][2]}





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- 2. In vitro susceptibility of Campylobacter fetus subsp. jejuni to N-formimidoyl thienamycin, rosaramicin, cefoperazone, and other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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